

Spectral Analysis of N-(2-fluorobenzyl)methanesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(2-fluorobenzyl)methanesulfonamide

Cat. No.: B129078

[Get Quote](#)

For Immediate Release

This technical guide provides a detailed overview of the spectral data for the compound **N-(2-fluorobenzyl)methanesulfonamide**. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. While specific experimental data for this exact molecule is not readily available in the cited literature, this guide presents predicted spectral values based on the analysis of closely related compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **N-(2-fluorobenzyl)methanesulfonamide**. These predictions are derived from data reported for analogous structures and general spectroscopic correlations.

Predicted ^1H NMR Data

Table 1: Predicted ^1H NMR Chemical Shifts for **N-(2-fluorobenzyl)methanesulfonamide**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
CH ₃ -SO ₂	2.8 - 3.0	Singlet	-
CH ₂ -N	4.2 - 4.4	Doublet	~6
NH	5.0 - 5.5	Triplet (broad)	~6
Aromatic-H	7.0 - 7.4	Multiplet	-

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **N-(2-fluorobenzyl)methanesulfonamide**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
CH ₃ -SO ₂	35 - 40
CH ₂ -N	45 - 50
Aromatic C-F	160 - 163 (d, ¹ JCF ≈ 245 Hz)
Aromatic C-CH ₂	125 - 128 (d, ² JCF ≈ 14 Hz)
Aromatic C	124 - 131
Aromatic C-H	115 - 116 (d, ² JCF ≈ 21 Hz)

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **N-(2-fluorobenzyl)methanesulfonamide**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	3250 - 3350	Medium
C-H Stretch (Aromatic)	3000 - 3100	Medium
C-H Stretch (Aliphatic)	2850 - 3000	Medium
S=O Stretch (Asymmetric)	1320 - 1360	Strong
S=O Stretch (Symmetric)	1140 - 1180	Strong
C-F Stretch	1200 - 1250	Strong
S-N Stretch	895 - 935	Medium

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted m/z Peaks for **N-(2-fluorobenzyl)methanesulfonamide** (Electron Ionization)

m/z	Predicted Identity
203	[M] ⁺ (Molecular Ion)
109	[C ₇ H ₆ F] ⁺ (Fluorotropylium ion)
94	[M - C ₇ H ₆ F] ⁺ (Methanesulfonamide radical cation)
79	[CH ₃ SO ₂] ⁺

Postulated Experimental Protocols

The following are generalized experimental protocols for the synthesis of **N-(2-fluorobenzyl)methanesulfonamide** and the acquisition of its spectral data, based on established chemical literature for similar compounds.

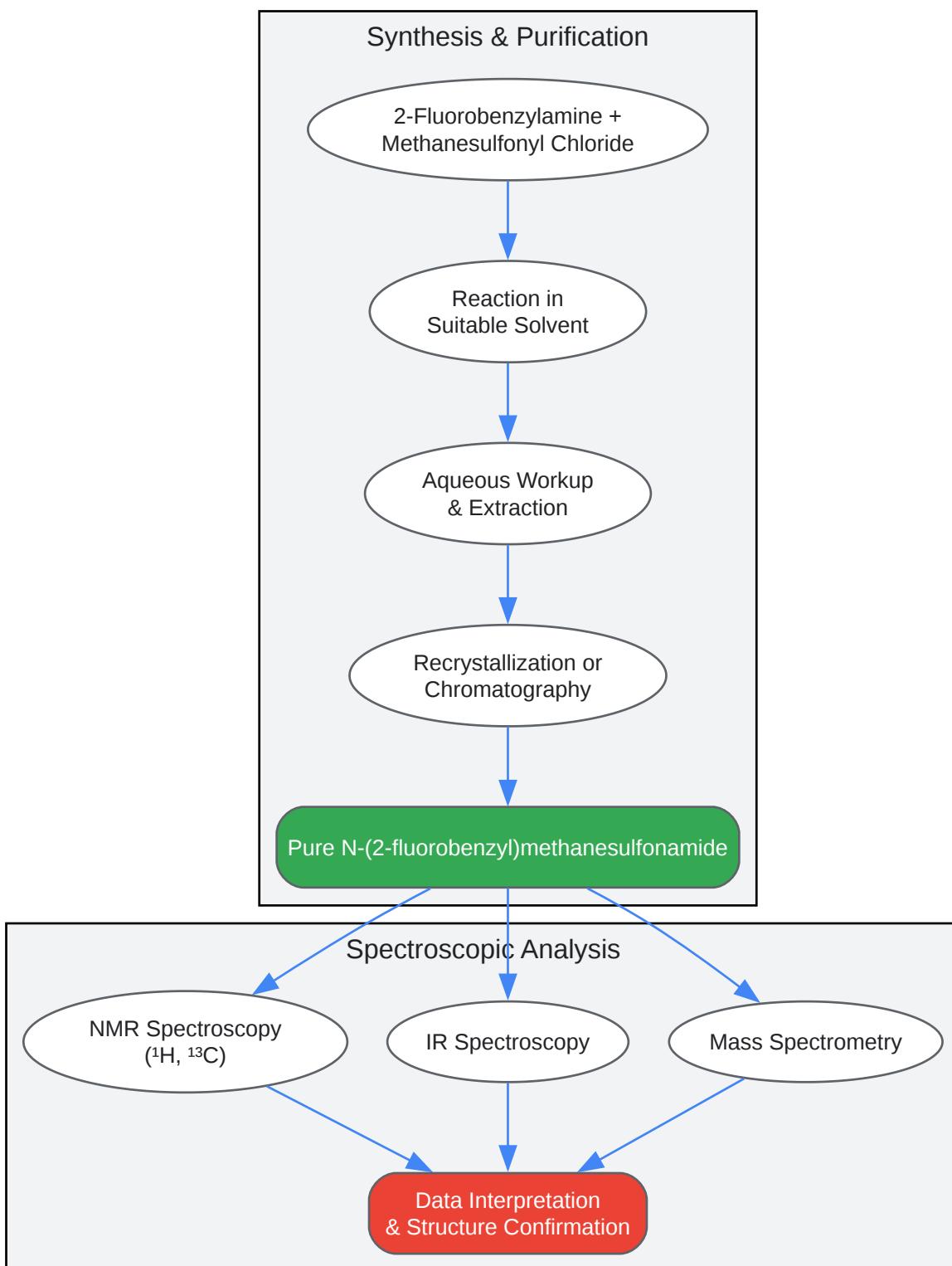
Synthesis of **N-(2-fluorobenzyl)methanesulfonamide**

A solution of 2-fluorobenzylamine (1.0 eq.) and a suitable base, such as triethylamine or pyridine (1.2 eq.), in a dry aprotic solvent like dichloromethane or tetrahydrofuran is cooled to 0 °C in an ice bath. Methanesulfonyl chloride (1.1 eq.) is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours until completion, as monitored by thin-layer chromatography. Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude **N-(2-fluorobenzyl)methanesulfonamide** can be purified by recrystallization or column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. The purified compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy


The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) from a solution in a volatile solvent, or as a KBr pellet.

Mass Spectrometry (MS)

Mass spectral data would be acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample would be introduced into the ion source via a direct insertion probe or through a gas chromatograph for volatile samples.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of a chemical compound like **N-(2-fluorobenzyl)methanesulfonamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectral Analysis.

- To cite this document: BenchChem. [Spectral Analysis of N-(2-fluorobenzyl)methanesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b129078#spectral-data-for-n-2-fluorobenzyl-methanesulfonamide-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com